![molecular formula C10H18ClNS B3077571 N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride CAS No. 1048664-69-2](/img/structure/B3077571.png)
N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride
Overview
Description
“N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048664-69-2 . It has a molecular weight of 220.79 . The IUPAC name for this compound is N-[(3-methyl-2-thienyl)methyl]-1-butanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride” is 1S/C10H18NS.ClH/c1-3-4-6-11-8-10-9(2)5-7-12-10;/h5,7,11-12H,3-4,6,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 220.79 . .Scientific Research Applications
- Thiazole derivatives, including our compound, have shown potential as antitumor agents. For instance, Gulsory and Guzeldemirci synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated cytotoxic effects on prostate cancer cells .
- Our compound exhibits photochromism, transitioning from colorless to blue upon UV light irradiation. This property makes it suitable for applications in photochromic materials, such as sunglasses, smart windows, and optical switches .
- The fluorescence intensity of our photochromic diarylethene compound declines significantly upon UV light exposure. This behavior can be harnessed for fluorescence-based sensors, molecular switches, and imaging applications .
- Thiazoles are found in several biologically active compounds. Our compound shares structural features with sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Antitumor and Cytotoxic Activity
Photochromic Properties
Fluorescence Switches
Biological Activities
Safety and Hazards
properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-3-4-6-11-8-10-9(2)5-7-12-10;/h5,7,11H,3-4,6,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILDCPLTQSQNKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CS1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.